Cas no 2044902-99-8 (1-(Trifluoromethyl)cyclobutylmethanesulfonyl chloride)
1-(Trifluoromethyl)cyclobutylmethanesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- Cyclobutanemethanesulfonyl chloride, 1-(trifluoromethyl)-
- 1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride
- 1-(Trifluoromethyl)cyclobutylmethanesulfonyl chloride
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- MDL: MFCD30476069
- Inchi: 1S/C6H8ClF3O2S/c7-13(11,12)4-5(2-1-3-5)6(8,9)10/h1-4H2
- InChI Key: ADZCQUYUNBPJOC-UHFFFAOYSA-N
- SMILES: C1(C(F)(F)F)(CS(Cl)(=O)=O)CCC1
1-(Trifluoromethyl)cyclobutylmethanesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T900800-5mg |
[1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride |
2044902-99-8 | 5mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T900800-10mg |
[1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride |
2044902-99-8 | 10mg |
$ 95.00 | 2022-06-02 | ||
| TRC | T900800-50mg |
[1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride |
2044902-99-8 | 50mg |
$ 340.00 | 2022-06-02 | ||
| Chemenu | CM419910-100mg |
[1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride |
2044902-99-8 | 95%+ | 100mg |
$529 | 2023-01-19 | |
| Chemenu | CM419910-250mg |
[1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride |
2044902-99-8 | 95%+ | 250mg |
$741 | 2023-01-19 | |
| Chemenu | CM419910-500mg |
[1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride |
2044902-99-8 | 95%+ | 500mg |
$1154 | 2023-01-19 | |
| Enamine | EN300-247373-0.05g |
[1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride |
2044902-99-8 | 95% | 0.05g |
$252.0 | 2024-06-19 | |
| Enamine | EN300-247373-0.1g |
[1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride |
2044902-99-8 | 95% | 0.1g |
$376.0 | 2024-06-19 | |
| Enamine | EN300-247373-0.25g |
[1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride |
2044902-99-8 | 95% | 0.25g |
$538.0 | 2024-06-19 | |
| Enamine | EN300-247373-0.5g |
[1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride |
2044902-99-8 | 95% | 0.5g |
$847.0 | 2024-06-19 |
1-(Trifluoromethyl)cyclobutylmethanesulfonyl chloride Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 1-(Trifluoromethyl)cyclobutylmethanesulfonyl chloride
Comprehensive Guide to 1-(Trifluoromethyl)cyclobutylmethanesulfonyl chloride (CAS No. 2044902-99-8): Properties, Applications, and Market Insights
1-(Trifluoromethyl)cyclobutylmethanesulfonyl chloride (CAS No. 2044902-99-8) is a specialized organosulfur compound with significant applications in pharmaceutical and agrochemical research. This sulfonyl chloride derivative is recognized for its unique structural features, including a cyclobutyl ring and a trifluoromethyl group, which enhance its reactivity and utility in synthetic chemistry. Researchers and manufacturers value this compound for its role as a key intermediate in the synthesis of bioactive molecules.
The growing demand for fluorinated compounds in drug discovery has positioned 1-(Trifluoromethyl)cyclobutylmethanesulfonyl chloride as a compound of interest. Its CAS number 2044902-99-8 is frequently searched in scientific databases, reflecting its relevance in modern medicinal chemistry. The incorporation of fluorine atoms often improves the metabolic stability and bioavailability of pharmaceutical candidates, making this compound particularly valuable in the development of new therapeutics.
From a chemical perspective, 1-(Trifluoromethyl)cyclobutylmethanesulfonyl chloride exhibits notable properties. The sulfonyl chloride group (-SO2Cl) provides excellent leaving group characteristics, facilitating nucleophilic substitution reactions. Meanwhile, the trifluoromethyl group (-CF3) contributes to enhanced lipophilicity, a property highly sought after in drug design. These combined features make it an important building block for creating small molecule inhibitors and other biologically active compounds.
Recent trends in AI-assisted drug discovery have increased interest in compounds like 1-(Trifluoromethyl)cyclobutylmethanesulfonyl chloride. Machine learning algorithms frequently identify fluorinated cyclobutane derivatives as promising scaffolds for targeting various disease pathways. This aligns with current pharmaceutical industry priorities, where about 30% of newly approved drugs contain at least one fluorine atom. The compound's CAS 2044902-99-8 appears in numerous patent applications, particularly those related to kinase inhibitors and GPCR modulators.
The synthesis of 1-(Trifluoromethyl)cyclobutylmethanesulfonyl chloride typically involves multi-step processes starting from cyclobutane derivatives. Modern flow chemistry techniques have improved the efficiency of its production, addressing previous challenges with scale-up. These advancements are particularly relevant given the current focus on green chemistry principles and sustainable manufacturing in the chemical industry.
In material science applications, derivatives of 1-(Trifluoromethyl)cyclobutylmethanesulfonyl chloride have shown promise in creating specialized polymers with unique thermal and chemical resistance properties. The cyclobutyl moiety introduces ring strain that can be exploited to create high-performance materials, while the trifluoromethyl group enhances hydrophobicity and stability. These characteristics make it valuable for developing advanced coatings and electronic materials.
The global market for fluorinated building blocks like 1-(Trifluoromethyl)cyclobutylmethanesulfonyl chloride is projected to grow significantly, driven by increasing R&D investments in pharmaceutical and specialty chemical sectors. Suppliers of CAS 2044902-99-8 report steady demand from research institutions and contract development organizations, particularly in regions with strong biotechnology infrastructures. Current pricing trends reflect its status as a premium research chemical with specialized applications.
Quality control standards for 1-(Trifluoromethyl)cyclobutylmethanesulfonyl chloride are stringent, with most suppliers providing comprehensive analytical data including HPLC purity, NMR spectra, and moisture content. Proper storage conditions typically recommend protection from moisture and maintenance at low temperatures to preserve the reactivity of the sulfonyl chloride group. These handling protocols are essential for researchers working with this sensitive intermediate.
Future research directions for 1-(Trifluoromethyl)cyclobutylmethanesulfonyl chloride derivatives may explore their potential in PROTAC technology (Proteolysis Targeting Chimeras) and other emerging therapeutic modalities. The compound's ability to serve as a linker in bifunctional molecules makes it particularly interesting for these applications. Additionally, its use in creating covalent inhibitors continues to be an active area of investigation in drug discovery programs.
For researchers considering 1-(Trifluoromethyl)cyclobutylmethanesulfonyl chloride (CAS 2044902-99-8) for their projects, it's important to consult recent literature on its application in specific reaction types. The compound's reactivity profile makes it suitable for various cross-coupling reactions and nucleophilic substitutions, but optimal conditions may vary depending on the target molecule. Several recent publications have demonstrated its effective use in creating novel heterocyclic systems with potential biological activity.
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